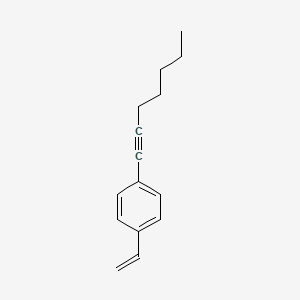

1-Hept-1-ynyl-4-vinyl-benzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H18 |

|---|---|

Molecular Weight |

198.30 g/mol |

IUPAC Name |

1-ethenyl-4-hept-1-ynylbenzene |

InChI |

InChI=1S/C15H18/c1-3-5-6-7-8-9-15-12-10-14(4-2)11-13-15/h4,10-13H,2-3,5-7H2,1H3 |

InChI Key |

GPCHCJUPVDVYRL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC#CC1=CC=C(C=C1)C=C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design for 1 Hept 1 Ynyl 4 Vinyl Benzene

Retrosynthetic Analysis of the 1-Hept-1-ynyl-4-vinyl-benzene Scaffold

A retrosynthetic analysis of this compound reveals several possible synthetic routes by disconnecting the carbon-carbon bonds that link the functional groups to the aromatic core. The two primary disconnections are at the aryl-alkyne bond and the aryl-vinyl bond. This leads to two main convergent strategies, where the final step involves the formation of one of these key bonds.

Strategy A: This approach involves the sequential introduction of the two functional groups onto a di-functionalized benzene (B151609) precursor, such as a dihalobenzene (e.g., 1,4-dibromobenzene or 1-bromo-4-iodobenzene). The order of introduction is critical. For instance, one could first perform a Sonogashira coupling to install the heptynyl group, followed by a Heck reaction or a Wittig-type olefination to form the vinyl group. The choice of dihalide is important, as the differential reactivity of iodine and bromine can allow for selective, sequential couplings.

Strategy B: This strategy begins with a monosubstituted benzene ring that already contains either the vinyl or the heptynyl moiety.

Path B1 (Alkynylation last): Start with a vinyl-substituted benzene ring, such as 4-bromostyrene (B1200502) or 4-iodostyrene. The heptynyl group is then introduced in the final step, typically via a Sonogashira coupling with 1-heptyne. This route is often preferred as the vinyl group's stability under various coupling conditions is well-established.

Path B2 (Vinylation last): Start with an alkynyl-substituted benzene ring, such as 1-bromo-4-(hept-1-ynyl)benzene. The vinyl group is then installed. This can be achieved through several methods, including a Heck reaction with ethylene (B1197577) or a vinylating agent, or by converting the bromo-substituent to a carbonyl group (e.g., an aldehyde) followed by a Wittig or Horner-Wadsworth-Emmons (HWE) olefination.

Strategies for Constructing Alkynyl-Aromatic Substructures

The formation of a carbon-carbon bond between an aromatic ring and an alkyne is a fundamental transformation in organic synthesis. Transition metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for this purpose.

The Sonogashira coupling is the preeminent method for synthesizing aryl alkynes. nih.gov This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgwikipedia.org

The general reaction scheme is as follows: R¹-X + H-≡-R² → R¹-≡-R² (where R¹ = aryl, X = I, Br, Cl, OTf; R² = alkyl, aryl, etc.)

The reaction is valued for its mild conditions, often proceeding at room temperature, and its tolerance of a wide range of functional groups. wikipedia.org The catalytic cycle involves two interconnected parts: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition to the aryl halide and the final reductive elimination to form the product, while the copper co-catalyst forms a copper(I) acetylide intermediate that transmetalates to the palladium center.

While traditional Sonogashira reactions are highly effective, the presence of the copper co-catalyst can sometimes lead to the undesirable homocoupling of the terminal alkyne to form diynes. wikipedia.org To address this, several copper-free Sonogashira protocols have been developed. These methods often require different ligand systems for the palladium catalyst or alternative bases to achieve high efficiency. libretexts.org

| Catalyst System | Aryl Halide | Alkyne | Base | Solvent | Temperature | Yield (%) | Reference |

| Pd(PPh₃)₂Cl₂ / CuI | Iodobenzene | Phenylacetylene | Et₃N | Toluene | 100°C | 56 | nih.gov |

| Pd(OAc)₂ / PPh₃ / CuI | 4-Bromobenzonitrile | Phenylacetylene | Et₃N | NMP | 100°C | 95 | nih.gov |

| Pd/C / CuI | 4-Iodoanisole | Phenylacetylene | Piperidine | DMF | 80°C | 98 | nih.gov |

| [Pd(NHC)] / CuI | 2-Bromoacetophenone | Phenylacetylene | Et₃N | N/A | N/A | Good | libretexts.org |

| Pd(dipyridyl) complex | Aryl iodides/bromides | Various | TBAA | NMP | Room Temp | High | wikipedia.org |

This table presents representative examples and conditions for the Sonogashira coupling reaction based on literature findings. N/A: Not available, NHC: N-Heterocyclic Carbene, TBAA: Tetra-n-butylammonium acetate (B1210297), NMP: N-methylpyrrolidinone.

While the Sonogashira reaction is dominant, other methods for aryl alkynylation exist.

Nickel-Catalyzed Coupling: Nickel complexes can also catalyze Sonogashira-type couplings. Recent developments have shown that nickel catalysts can couple non-activated alkyl halides with alkynes, expanding the scope beyond traditional aryl and vinyl halides. wikipedia.org

Gold-Catalyzed Coupling: Gold nanoparticles have been reported as heterogeneous catalysts for the coupling of phenylacetylene and iodobenzene, offering potential advantages in catalyst recovery and reuse. wikipedia.org

Sila-Sonogashira Coupling: This variation uses silyl-protected alkynes, such as trimethylsilylacetylene. The silyl group can act as a protecting group or participate directly in the coupling under modified conditions, providing a route to unsymmetrically substituted alkynes. libretexts.orggelest.com

Methodologies for Incorporating Vinyl Moieties onto Aromatic Systems

The introduction of a vinyl group onto an aromatic ring is another crucial step that can be accomplished through various synthetic strategies, primarily olefination reactions and palladium-catalyzed vinylations.

Olefination reactions provide a reliable route to vinyl groups by converting a carbonyl functionality (aldehyde or ketone) into an alkene. For the synthesis of this compound, this would involve the preparation of a 4-(hept-1-ynyl)benzaldehyde intermediate.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction. wikipedia.org It employs a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding phosphonium ylide used in the Wittig reaction. wikipedia.org A key advantage of the HWE reaction is that the byproduct, a water-soluble dialkylphosphate salt, is easily removed from the reaction mixture, simplifying purification. organic-chemistry.org

The reaction typically shows high stereoselectivity, predominantly forming the (E)-alkene, which is desirable for a terminal vinyl group. wikipedia.orgorganic-chemistry.org The reaction proceeds by the deprotonation of a phosphonate ester with a base (e.g., NaH, BuLi) to form a carbanion, which then attacks the aldehyde. The resulting intermediate eliminates to form the alkene. nrochemistry.com

| Phosphonate Reagent | Aldehyde/Ketone | Base | Conditions | Stereoselectivity | Reference |

| Triethyl phosphonoacetate | Various aldehydes | NaH | THF, reflux | High E-selectivity | organic-chemistry.org |

| (CF₃CH₂O)₂POCH₂CO₂Me | Various aldehydes | KHMDS, 18-crown-6 | THF, -78°C | High Z-selectivity (Still-Gennari mod.) | organicchemistrydata.org |

| Diethyl(cyanomethyl)phosphonate | Aromatic aldehydes | NaH | DME | Predominantly E |

This table illustrates typical reagents and conditions for the Horner-Wadsworth-Emmons reaction. The Still-Gennari modification allows for the synthesis of (Z)-alkenes.

The Heck reaction (also known as the Mizoroki-Heck reaction) is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. wikipedia.org It is a direct method for vinylating aryl halides. mdpi.com

To synthesize this compound, this reaction could couple a precursor like 1-bromo-4-(hept-1-ynyl)benzene with a vinylating agent.

Using Ethylene Gas: The most atom-economical approach is the use of ethylene gas. However, this often requires specialized equipment to handle the gas under pressure, which can be a drawback for laboratory-scale synthesis. nih.govnih.gov

Using Vinyl Organometallic Reagents: To circumvent the use of ethylene gas, various alternative vinylating agents have been developed. These include vinylboron, vinylsilicon, and vinyltin compounds. nih.gov For example, vinyltrimethoxysilane or 1,3,5,7-tetravinyl-1,3,5,7-tetramethylcyclotetrasiloxane can be used in palladium-catalyzed, fluoride-activated cross-coupling reactions to transfer a vinyl group to an aryl halide. nih.gov

The Heck reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination and insertion of the alkene, and finally β-hydride elimination to release the vinylated product and regenerate the catalyst. wikipedia.org

| Aryl Halide | Vinylating Agent | Catalyst | Base | Solvent | Temperature | Reference |

| Aryl iodides/bromides | Ethylene | Palladacycle | K₂CO₃ | DMA | 100-120°C (30 psi) | nih.gov |

| Aryl iodides | Vinyltrimethoxysilane | Pd(dba)₂ / PPh₃ | KOSiMe₃ | DMF | Room Temp | nih.gov |

| Aryl bromides | Ethylene | Pd(OAc)₂ | K₂CO₃ | NMP | 120°C | wikipedia.org |

| Aryl halides | Acrylates | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile (B52724) | 100°C | organic-chemistry.org |

This table summarizes various conditions for the Heck reaction and related vinylations. The choice of catalyst, ligand, base, and solvent is crucial for reaction success.

Convergent and Divergent Synthetic Routes to this compound

The construction of this compound can be approached through either convergent or divergent strategies, each with distinct advantages.

A convergent synthesis involves the independent preparation of two or more complex fragments that are later combined to form the final product. researchgate.netresearchgate.net For this compound, a convergent approach would typically involve the Sonogashira coupling of two key precursors: a vinylbenzene derivative and a terminal alkyne. The most common route involves coupling a 4-halostyrene (such as 4-bromo- or 4-iodostyrene) with 1-heptyne. This strategy is efficient as it allows for the separate synthesis and purification of the two main building blocks before the final, crucial C-C bond formation.

Precursor 1: 4-Vinylphenyl halide (e.g., 4-Iodostyrene or 4-Bromostyrene). The reactivity of the halide is a key consideration, with iodides generally being more reactive than bromides, often allowing for milder reaction conditions. wikipedia.org

Precursor 2: 1-Heptyne. This terminal alkyne provides the seven-carbon chain.

The reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and a suitable base like triethylamine.

A divergent synthesis , in contrast, begins with a common core structure that is subsequently modified to create a library of different, but structurally related, compounds. wikipedia.org In this context, this compound could be one product among many synthesized from a common intermediate. A plausible divergent route would start with a bifunctional precursor like 1-ethenyl-4-ethynylbenzene (4-ethynylstyrene). nih.gov This molecule contains the required vinyl group and a terminal alkyne that can be elaborated. By reacting 4-ethynylstyrene with a variety of alkyl halides, a range of 1-alkynyl-4-vinyl-benzene derivatives can be produced. To obtain the target molecule, 4-ethynylstyrene would be coupled with a five-carbon alkyl halide, such as 1-bromopentane, via a Sonogashira-type reaction. This approach is particularly useful in medicinal chemistry and materials science for generating molecular libraries for screening purposes. wikipedia.org

| Synthetic Strategy | Precursor A | Precursor B | Key Reaction | Description |

| Convergent | 4-Iodostyrene or 4-Bromostyrene | 1-Heptyne | Sonogashira Coupling | Two complex fragments are synthesized separately and then joined in a late-stage coupling step. |

| Divergent | 1-Ethenyl-4-ethynylbenzene | 1-Bromopentane | Sonogashira Coupling | A common core (1-ethenyl-4-ethynylbenzene) is reacted with different partners to create a library of compounds. |

Optimization of Reaction Parameters and Scale-Up Considerations in the Synthesis of this compound

The successful synthesis of this compound via the Sonogashira coupling is highly dependent on the careful optimization of several reaction parameters. This optimization is crucial for maximizing yield, minimizing side reactions, and ensuring the process is viable for larger-scale production.

Optimization of Reaction Parameters

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org The catalytic cycle involves a palladium(0) species and typically a copper(I) co-catalyst. rsc.org Key parameters for optimization include the catalyst system, solvent, base, and temperature.

Catalyst System: The choice of palladium source, ligand, and copper co-catalyst is critical. Palladium catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] are commonly used. wikipedia.orgmdpi.com The ligand plays a significant role; electron-rich and sterically bulky phosphine ligands can enhance catalytic activity by promoting the rate-determining oxidative addition step. rsc.org The copper(I) salt, usually copper(I) iodide (CuI), facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center. rsc.orghes-so.ch However, copper can also promote the undesirable homocoupling of the alkyne (Glaser-Hay coupling), leading to byproducts. rsc.org In such cases, copper-free Sonogashira protocols may be investigated.

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is essential. It serves to deprotonate the terminal alkyne, forming the reactive acetylide species, and also to neutralize the hydrogen halide formed during the reaction. kaust.edu.sa The choice and amount of base can significantly impact reaction efficiency.

Solvent: The solvent must be capable of dissolving the reactants and catalysts. Common solvents include tetrahydrofuran (THF), toluene, and dimethylformamide (DMF). mdpi.comrsc.orgorganic-chemistry.org The choice of solvent can affect catalyst stability and product isolation.

Temperature: Sonogashira couplings can often be performed under mild conditions, sometimes at room temperature, particularly with reactive aryl iodides. wikipedia.org Less reactive aryl bromides may require heating to facilitate the oxidative addition step. rsc.org However, higher temperatures can also lead to catalyst decomposition or increased side reactions. rsc.org

The following table summarizes the influence of various parameters on the Sonogashira coupling reaction.

| Parameter | Options | Effect on Reaction |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Source of Pd(0); choice affects activity and stability. |

| Ligand | Triphenylphosphine (PPh₃), other phosphines | Bulky, electron-rich ligands can increase reaction rates. rsc.org |

| Co-catalyst | Copper(I) Iodide (CuI) | Accelerates the reaction but can cause alkyne homocoupling. rsc.orghes-so.ch |

| Base | Triethylamine (Et₃N), Cs₂CO₃, KOAc | Deprotonates the alkyne; strength and type can influence yield. mdpi.comkaust.edu.sa |

| Solvent | THF, DMF, Toluene, Acetonitrile | Affects solubility, catalyst stability, and ease of workup. rsc.org |

| Temperature | Room Temperature to >80 °C | Higher temperatures may be needed for less reactive halides but can increase byproduct formation. wikipedia.orgrsc.org |

Scale-Up Considerations

Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale introduces several challenges.

Solvent Choice: Solvents that are convenient in the lab, such as acetonitrile, may pose difficulties on a larger scale due to issues with removal. Switching to a solvent like THF can maintain yield while simplifying product isolation. rsc.org

Catalyst Loading and Recovery: The cost of palladium makes minimizing catalyst loading a priority. Optimization studies often aim to reduce the catalyst concentration to as low as 0.025 mol%. kaust.edu.sa On a large scale, the removal of residual palladium and copper from the final product is a critical purification step. This can be achieved through filtration, treatment with activated carbon, or the use of specialized metal scavengers. hes-so.chsilicycle.com

Workup and Purification: Simplified workup procedures are desirable for large-scale synthesis. This may involve developing protocols that minimize or eliminate the need for organic solvents during extraction and purification. kaust.edu.sa The removal of metal catalysts and byproducts without resorting to extensive chromatography is a key goal. silicycle.com

Safety and Practicality: When dealing with volatile reagents like some alkynes, reaction conditions must be adapted for safety and practicality on a large scale. This may involve using solutions of the alkyne and running reactions at low temperatures to control volatility and avoid the need for high-pressure equipment. organic-chemistry.org

Reactivity and Mechanistic Investigations of 1 Hept 1 Ynyl 4 Vinyl Benzene

Reactivity Profiles of the Terminal Alkynyl Functionality

The terminal triple bond of the heptynyl group is a site of high electron density, making it susceptible to a variety of addition and coupling reactions. Its reactivity is central to the synthetic utility of the molecule.

Hydration and Hydroamination Reaction Pathways

Hydration: The addition of water across the terminal alkyne of 1-Hept-1-ynyl-4-vinyl-benzene can be achieved through acid-catalyzed methods, typically employing a strong acid like sulfuric acid and a mercury(II) sulfate (B86663) catalyst. libretexts.orgfiveable.me The reaction proceeds via a Markovnikov addition, where a proton adds to the terminal carbon of the alkyne, leading to the formation of a vinyl carbocation intermediate stabilized by the more substituted internal carbon. chemistrysteps.comchemistrysteps.com Nucleophilic attack by water on this carbocation yields an enol intermediate. libretexts.orgfiveable.me This enol is unstable and rapidly tautomerizes to the more stable keto form. libretexts.orgchemistrysteps.com Consequently, the hydration of the 1-heptynyl group results in the formation of a methyl ketone, specifically 1-(4-vinylphenyl)heptan-2-one. libretexts.orgchemistrysteps.com

Alternatively, anti-Markovnikov hydration can be accomplished using hydroboration-oxidation. chemistrysteps.com This two-step process involves the reaction of the alkyne with a sterically hindered borane, such as 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with hydrogen peroxide in a basic solution. chemistrysteps.com The boron atom adds to the less substituted terminal carbon, leading to an intermediate that, upon oxidation, yields an enol with the hydroxyl group on the terminal carbon. chemistrysteps.com This enol then tautomerizes to the corresponding aldehyde, 1-(4-vinylphenyl)heptan-1-one.

Hydroamination: The addition of an N-H bond across the alkyne can also follow two main regiochemical pathways. Anti-Markovnikov hydroamination can be catalyzed by various transition metals, such as rhodium or ruthenium. acs.org One proposed mechanism involves the formation of a metal-vinylidene intermediate from the terminal alkyne. acs.org Subsequent nucleophilic attack by an amine on the α-carbon of this intermediate dictates the anti-Markovnikov regioselectivity, ultimately yielding an enamine that can isomerize to the corresponding imine. acs.org

Conversely, Markovnikov-selective hydroamination can be achieved, for instance, with copper-catalyzed protocols, particularly with aryl-substituted alkynes. nih.gov The regioselectivity in these reactions is often driven by the electronic stabilization of the intermediate vinyl- or alkylcopper species by the adjacent aryl group. nih.gov For this compound, this would lead to the formation of an enamine with the nitrogen atom attached to the second carbon of the heptynyl chain.

Cycloaddition Reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Diels-Alder Reactions with Dienophiles)

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne of this compound is an excellent substrate for the CuAAC reaction, a cornerstone of "click chemistry". rsc.orgnih.gov This reaction provides a highly efficient and regioselective method for creating a 1,4-disubstituted 1,2,3-triazole ring. nih.govbeilstein-journals.org The mechanism involves the in-situ formation of a copper(I) acetylide from the terminal alkyne. rsc.orgbeilstein-journals.org This intermediate then reacts with an organic azide (B81097) in a stepwise manner, leading exclusively to the 1,4-triazole product. beilstein-journals.org The reaction is known for its reliability, mild conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for conjugation. rsc.orgnih.gov

Diels-Alder Reactions: The alkyne functionality can act as a dienophile in [4+2] cycloaddition reactions, although simple alkynes are generally less reactive than alkenes. The reaction rate can be enhanced by using highly reactive dienes. For example, this compound could react with a cyclopentadienone at elevated temperatures. researchgate.net Such reactions typically proceed via a concerted mechanism to form a six-membered ring. The stereochemistry of the substituents on the diene is retained in the product. masterorganicchemistry.com

Oxidative Coupling and Dimerization Reactions

The terminal C-H bond of the heptynyl group is acidic enough to be deprotonated, allowing for oxidative coupling reactions. The most common of these is the Glaser or Hay coupling, which involves the use of a copper(I) catalyst, often in the presence of an amine base and an oxidant like oxygen. This reaction leads to the homodimerization of the alkyne, producing a symmetrical 1,3-diyne. For this compound, this would result in the formation of 1,6-bis(4-vinylphenyl)trideca-5,7-diyne. An explosion has been reported when using (trimethylsilyl)acetylene under Glaser-Hay conditions, attributed to static electricity, highlighting the need for caution with such procedures. thieme-connect.com

Furthermore, cross-coupling reactions are also possible. For instance, indium(III)-promoted oxidative coupling with aldehydes can yield alkynyl ketones, proceeding through what is believed to be an Oppenauer-type oxidation of an intermediate indium propargylic alkoxide. nih.gov

Transformative Reactions of the Vinyl Group

The vinyl group, being conjugated with the benzene (B151609) ring, exhibits reactivity characteristic of styrenic systems. It readily undergoes addition reactions and can participate in polymerization.

Electrophilic Additions and Hydrohalogenation Pathways

The vinyl group of this compound reacts with strong electrophiles. In hydrohalogenation, the addition of a strong acid like hydrogen bromide (HBr) or hydrogen chloride (HCl) proceeds via a classic electrophilic addition mechanism. youtube.com The first and rate-determining step is the protonation of the double bond to form the most stable carbocation intermediate. youtube.comlibretexts.org In this case, the proton adds to the terminal carbon of the vinyl group, generating a resonance-stabilized benzylic carbocation. youtube.com The positive charge on the benzylic carbon is delocalized into the aromatic ring, which significantly stabilizes the intermediate. youtube.com

In the second, fast step, the halide anion (e.g., Br⁻) acts as a nucleophile and attacks the benzylic carbocation. youtube.com This results in the Markovnikov addition product, 1-(1-haloethyl)-4-(hept-1-ynyl)benzene. Since the benzylic carbocation is planar, the nucleophile can attack from either face, leading to a racemic mixture of the benzylic halide product if the benzylic carbon becomes a chiral center. youtube.com

| Functional Group | Reaction | Key Reagents | Product Type |

|---|---|---|---|

| Alkynyl | Markovnikov Hydration | H₂SO₄, HgSO₄, H₂O | Methyl Ketone |

| Anti-Markovnikov Hydration | 1. 9-BBN; 2. H₂O₂, NaOH | Aldehyde | |

| CuAAC | R-N₃, Cu(I) catalyst | 1,4-Disubstituted Triazole | |

| Glaser Coupling | Cu(I) catalyst, O₂ | 1,3-Diyne (Dimer) | |

| Vinyl | Hydrohalogenation | HBr or HCl | Benzylic Halide |

| Radical Polymerization | Radical Initiator (e.g., AIBN) | Polymer |

Radical Polymerization Mechanisms and Kinetics

The vinyl group makes this compound a monomer that can undergo free-radical polymerization, similar to styrene (B11656). openstax.org The polymerization process consists of three main stages: initiation, propagation, and termination.

Initiation: The process begins with the decomposition of a radical initiator (like azobisisobutyronitrile, AIBN, or benzoyl peroxide) to generate free radicals. These radicals then add to the vinyl group of the monomer.

Propagation: The newly formed monomer radical adds to another monomer molecule. This step is highly regioselective, with the addition occurring at the terminal carbon of the vinyl group to form the more stable, resonance-stabilized benzylic radical. openstax.org This process repeats, leading to the growth of the polymer chain.

Termination: The growth of polymer chains is halted when two growing radical chains react with each other, typically through combination or disproportionation. For styrene polymerization, termination by combination is the dominant pathway. scielo.br

| Parameter | Description | Typical Value/Observation | Reference |

|---|---|---|---|

| k_d | Initiator Decomposition Rate Constant | Increases with temperature. | frontiersin.org |

| k_p | Propagation Rate Constant | Increases with temperature. | frontiersin.org |

| k_t | Termination Rate Constant | Can be affected by the "gel effect" or autoacceleration at high conversion. | cmu.edumcmaster.ca |

| E_a (overall) | Overall Activation Energy | Reported as ~40.59 kJ/mol in a spinning disc reactor. | frontiersin.org |

Controlled Polymerization Techniques for Vinylbenzene Derivatives (e.g., RAFT, ATRP)

The vinyl group of this compound allows it to function as a monomer in various polymerization reactions. Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are particularly relevant for synthesizing well-defined polymers from vinylbenzene (styrene) derivatives. researchgate.net These methods offer precise control over molecular weight, polydispersity, and polymer architecture. researchgate.net

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust method for polymerizing styrenic monomers, utilizing a transition metal complex (commonly copper) to reversibly activate and deactivate the growing polymer chains. chemijournal.com For a monomer like this compound, the polymerization would proceed through the vinyl group. However, the presence of the internal alkyne (heptynyl) functionality introduces potential side reactions. While internal alkynes are generally less reactive in ATRP conditions than terminal alkynes, the copper catalyst could still interact with the triple bond. chemijournal.comacs.org Studies on ATRP of monomers with terminal alkynes have shown that side reactions like oxidative alkyne-alkyne coupling (Glaser coupling) can occur, leading to polymers with bimodal molecular weight distributions. acs.orgacs.org This coupling happens when the Cu(I) catalyst is oxidized in the presence of air during workup. acs.org Although the internal alkyne in this compound is sterically more hindered and less prone to such reactions compared to a terminal alkyne, potential catalyst-alkyne interactions cannot be entirely dismissed. acs.org Research on ATRP using initiators with internal alkyne groups has successfully produced well-defined polystyrenes, suggesting that the polymerization of the vinyl group can proceed efficiently. chemijournal.com The linear relationship between molecular weight and monomer conversion in these systems indicates a controlled, living polymerization process. chemijournal.com

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is another powerful CRP technique that is compatible with a wide range of functional monomers, including styrenes. mdpi.com It employs a thiocarbonylthio compound as a chain transfer agent (RAFT agent) to mediate the polymerization. mdpi.com RAFT is known for its tolerance to various functional groups. The synthesis of alkyne-functionalized polymers via RAFT has been demonstrated, typically by using a functional RAFT agent or a functional monomer. mdpi.commdpi.com In the case of polymerizing this compound, the heptynyl group is expected to be stable under RAFT conditions. mdpi.com The technique would allow for the creation of well-defined block copolymers by sequential monomer addition or the synthesis of polymers with reactive alkyne side chains, which can be used for post-polymerization modification via "click" chemistry. mdpi.comuni-bayreuth.de

Table 1: Representative Conditions for Controlled Polymerization of Alkyne-Functional Styrenic Monomers

| Polymerization Technique | Monomer/Initiator System | Catalyst/RAFT Agent | Conditions | Observations | Reference(s) |

|---|---|---|---|---|---|

| ATRP | Styrene with internal alkyne initiator (BPE) | Cu(I)Br / 2,2ʹ-bipyridine | 115 °C, bulk | Linear increase of Mn with conversion, narrow molecular weight distribution (Mw/Mn < 1.5). | chemijournal.com |

| ATRP | Styrene with terminal alkyne initiator (PBiB) | Cu(I)Br / PMDETA | 90 °C, bulk | Bimodal molecular weight distribution due to oxidative alkyne-alkyne coupling. | acs.org |

| RAFT | Vinyl acetate (B1210297) with azido-functional RAFT agent | N3-X1 (xanthate) | 60 °C, bulk | Controlled polymerization up to 35,000 g·mol⁻¹ with dispersities < 1.18. | mdpi.com |

| RAFT | Styrene with alkyne-functionalized initiator | Azobis(4-cyanovaleric acid) modified with propargyl alcohol | 80 °C, N₂ | Synthesis of alkyne-terminated polystyrene for subsequent click-cyclization. | uni-bayreuth.de |

Cooperative Reactivity Between Alkynyl and Vinyl Moieties

The presence of both an alkynyl and a vinyl group on the same aromatic ring allows for unique cooperative reactivity, leading to complex molecular architectures through intramolecular transformations.

The conjugated system of this compound is a suitable precursor for intramolecular cyclization and annulation reactions, often catalyzed by transition metals like palladium, gold, or silver. organic-chemistry.orgmdpi.comnih.gov These reactions can construct new ring systems fused to the original benzene core. For instance, palladium-catalyzed intramolecular cyclization between an alkyne and a vinyl group on an aromatic platform can lead to the formation of substituted naphthalenes. researchgate.net This type of transformation typically involves the formation of a vinyl-palladium intermediate followed by insertion into the alkyne. mdpi.com Similarly, gold and other electrophilic metal catalysts are known to activate alkynes towards nucleophilic attack by a nearby vinyl group, leading to cyclized products. mdpi.commetu.edu.tr The specific outcome and regioselectivity of the cyclization would depend on the catalyst system and reaction conditions employed.

While this compound is not an enediyne itself, it is a valuable building block for synthesizing more complex enediyne systems that can undergo cycloaromatization. thieme-connect.de

Bergman Cyclization

The Bergman cyclization is a thermal or photochemical rearrangement of an enediyne to form a highly reactive p-benzyne biradical, which can then abstract hydrogen atoms to form an aromatic ring. wikipedia.orgorganic-chemistry.org The reactivity of the enediyne is highly dependent on the distance between the alkyne termini and electronic factors. acs.orgnih.gov A molecule like this compound could be elaborated, for example, by introducing another ethynyl (B1212043) group ortho to the vinyl substituent, creating a classic enediyne framework poised for Bergman cyclization. The electronic nature of the substituents on the enediyne core can significantly influence the rate of cyclization, with electron-donating groups sometimes retarding the reaction by stabilizing the ground state. acs.org

Ruthenium-Catalyzed Aromatization

Ruthenium complexes can catalyze the aromatization of enediynes under milder conditions than thermal Bergman cyclization. acs.orgnih.gov A notable mechanism involves the formation of a ruthenium-π-alkyne intermediate rather than a metal-vinylidene species. acs.orgrsc.org In this pathway, a nucleophile attacks the internal carbon of the ruthenium-activated alkyne, initiating a cascade that leads to a functionalized benzene derivative. acs.orgcapes.gov.br This process is highly regioselective and tolerates a wide range of nucleophiles, including water, alcohols, and anilines. rsc.orgthieme-connect.com The catalyst, such as TpRu(PPh₃)(CH₃CN)₂PF₆, selectively coordinates to the more electron-rich alkyne, facilitating the nucleophilic attack and subsequent cyclization. rsc.org

Table 2: Catalytic Systems for Enediyne Cycloaromatization

| Reaction Type | Catalyst / Conditions | Substrate Type | Key Mechanistic Feature | Product | Reference(s) |

|---|---|---|---|---|---|

| Bergman Cyclization | Heat (>200 °C) or light, H-donor | Acyclic/Cyclic enediynes | Formation of p-benzyne biradical. | Aromatic ring | wikipedia.orgorganic-chemistry.org |

| Ru-Catalyzed Aromatization | TpRu(PPh₃)(CH₃CN)₂PF₆, Nucleophile, 100 °C | Unstrained enediynes | Nucleophilic attack on Ru-π-alkyne intermediate. | Functionalized benzene | acs.orgnih.govrsc.org |

| Rh-Catalyzed Cyclization | Rh(Cl)(iPr₃P)₂, heat | Enediynes with a terminal alkyne | Formation of a metal-vinylidene intermediate, followed by Myers-Saito cyclization. | Biradical intermediate | rsc.org |

| Pt-Catalyzed Cyclization | PtCl₂ | Enediynes | Formation of π-alkyne complex, cyclization to biradical/carbenoid species. | Benzene core derivatives | rsc.orgthieme-connect.com |

Aromatic Ring Functionalization and Derivatization

The benzene ring of this compound can be further functionalized through various aromatic substitution reactions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. uomustansiriyah.edu.iq The regiochemical outcome is dictated by the electronic properties of the substituents already present on the ring. libretexts.org In this compound, there are two substituents to consider: the vinyl group and the hept-1-ynyl group.

Vinyl Group: The vinyl group is an ortho-, para-directing and weakly activating group due to its ability to donate electron density to the ring through resonance. libretexts.org

Alkynyl Group: An alkynyl group is generally considered to be weakly deactivating due to the sp-hybridization of its carbons, but it acts as an ortho-, para-director in electrophilic substitutions.

When both groups are present, they direct incoming electrophiles to the positions ortho and para relative to themselves. The positions ortho to the vinyl group (and meta to the heptynyl group) and the positions ortho to the heptynyl group (and meta to the vinyl group) are the most likely sites of substitution. The activating effect of the vinyl group would likely make the positions ortho to it more reactive. Therefore, in reactions like nitration (HNO₃/H₂SO₄), halogenation (Br₂/FeBr₃), or Friedel-Crafts acylation (RCOCl/AlCl₃), a mixture of isomers would be expected, with substitution occurring predominantly at the carbons ortho to the vinyl group. uomustansiriyah.edu.iqmasterorganicchemistry.com

The aromatic core can also be functionalized using organometallic chemistry.

Metalation: Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization, but it typically requires a strong directing group (e.g., -CONR₂, -OMe). Neither the vinyl nor the heptynyl group is a strong directing group for lithiation. However, direct metalation (e.g., with a strong base like n-BuLi/TMEDA) could potentially occur, likely at the most acidic C-H positions, which are ortho to the substituents.

Cross-Coupling Reactions: A more versatile strategy for functionalizing the aromatic ring involves cross-coupling reactions such as Suzuki, Stille, or Negishi couplings. researchgate.netljmu.ac.uk This would first require converting this compound into an aryl halide or triflate at one of the available ring positions. This could be achieved via an electrophilic halogenation reaction as described above. The resulting aryl halide could then be coupled with a wide variety of organometallic reagents (e.g., boronic acids, organostannanes, organozincs) in the presence of a palladium catalyst to introduce new carbon-carbon or carbon-heteroatom bonds at a specific position on the aromatic core. researchgate.netljmu.ac.uk

Advanced Spectroscopic Characterization and Structural Analysis of 1 Hept 1 Ynyl 4 Vinyl Benzene

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For 1-Hept-1-ynyl-4-vinyl-benzene, with the molecular formula C₁₅H₁₈, HRMS can distinguish its exact mass from other compounds with the same nominal mass.

The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H). An experimental HRMS measurement, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to yield a value within a few parts per million (ppm) of this theoretical mass, confirming the molecular formula.

| Molecular Formula | Ion Type | Calculated Exact Mass (Da) |

|---|---|---|

| C₁₅H₁₈ | [M+H]⁺ | 199.14813 |

| C₁₅H₁₈ | [M]⁺· | 198.14028 |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation through Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule [M+H]⁺ or the molecular ion [M]⁺· would be isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern is dictated by the weakest bonds and the most stable resulting fragments.

The primary fragmentation pathway for a related compound, heptylbenzene, involves the cleavage of the bond beta to the aromatic ring (benzylic cleavage), which is a highly favored process. nist.gov This results in the formation of a stable tropylium (B1234903) ion (or a benzyl (B1604629) cation) at m/z 91. A similar pathway is anticipated for this compound. The bond between the propyl group and the rest of the heptynyl chain is likely to cleave, leading to characteristic neutral losses and charged fragments.

Key predicted fragmentation pathways include:

Benzylic-type cleavage: Loss of a C₄H₉ radical from the heptynyl chain to yield a stable propargyl-benzyl cation.

Loss of the vinyl group: Cleavage resulting in the loss of ethylene (B1197577) (C₂H₄).

Cleavage within the alkyl chain: Sequential loss of alkyl radicals.

| Predicted Fragment (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 141.07 | C₄H₉· (Butyl radical) | [4-(prop-1-ynyl)phenyl]vinyl cation |

| 115.05 | C₆H₁₃· (Hexyl radical) | Vinylphenylacetylene cation |

| 91.05 | C₈H₁₃· (Heptynyl-vinyl fragment) | Tropylium ion |

Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. The chromophore in this compound is a conjugated π-system extending across the vinyl group, the benzene (B151609) ring, and the alkyne. This extended conjugation is expected to result in strong absorption in the UV region. libretexts.org

Compared to simpler systems like benzene (λₘₐₓ ≈ 255 nm) or styrene (B11656) (λₘₐₓ ≈ 245 nm), the addition of the heptynyl group extends the conjugation, causing a bathochromic (red) shift to longer wavelengths. shimadzu.com The primary absorption band corresponds to a π → π* transition. The exact λₘₐₓ would depend on the solvent polarity but is predicted to be in the 260-300 nm range. The extension of conjugation generally leads to an increase in molar absorptivity (ε), indicating a higher probability of absorption. libretexts.orglibretexts.org

Molecules with extended, rigid conjugated π-systems, such as arylalkynes, are often fluorescent. ossila.com Upon absorbing a photon and reaching an excited electronic state (S₁), the molecule can relax to the ground state (S₀) by emitting a photon. This emitted light, or fluorescence, occurs at a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift.

The fluorescence spectrum of this compound would be expected to show a broad emission peak. The quantum yield and fluorescence lifetime are key parameters that would characterize the efficiency and dynamics of the emission process. Studies on similar molecules, like 1,4-bis(phenylethynyl)benzene (B159325), show strong fluorescence, suggesting that this compound would also be an active fluorophore. biosynth.com Environmental factors such as solvent polarity and temperature can significantly influence the fluorescence properties. ossila.com

X-ray Diffraction Crystallography for Solid-State Structural Elucidation of Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Obtaining a single crystal of this compound suitable for analysis could be challenging due to its nonpolar nature and the conformational flexibility of the heptyl group, which can inhibit regular crystal packing.

However, analysis of derivatives can provide critical insights. For instance, the crystal structures of related 1,4-bis(phenylethynyl)benzene derivatives have been reported. rsc.orgrsc.org These studies reveal that the solid-state packing is dominated by π-stacking interactions between the aromatic rings and van der Waals forces. By introducing functional groups capable of hydrogen bonding or other specific intermolecular interactions, it is often possible to obtain high-quality crystals of derivatives. The resulting structural data would confirm bond lengths, bond angles, and planarity of the conjugated core, and reveal how the molecules arrange themselves in a crystal lattice. rsc.org

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatography is essential for both the isolation of this compound after synthesis and the assessment of its purity. pharmaguru.co Given its nonpolar and aromatic character, both gas chromatography (GC) and reversed-phase high-performance liquid chromatography (RP-HPLC) are highly suitable methods.

Gas Chromatography (GC): As a volatile compound, this compound can be readily analyzed by GC. A nonpolar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS), would be effective. tdi-bi.com Separation is based on boiling point and interactions with the stationary phase. A temperature-programmed oven is used to ensure efficient elution. nih.govresearchgate.net Mass spectrometry (GC-MS) is the preferred detection method as it provides both retention time and mass spectral data for positive identification. thermofisher.com

High-Performance Liquid Chromatography (HPLC): RP-HPLC is the most common mode for analyzing nonpolar compounds. libretexts.org A nonpolar stationary phase, such as C8 or C18 silica, is used with a polar mobile phase. pharmaknowledgeforum.com A gradient elution, typically with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, allows for the separation of the target compound from more polar or less polar impurities. pharmaguru.cosielc.com Detection is commonly achieved using a UV detector set to the molecule's λₘₐₓ.

| Technique | Parameter | Typical Condition |

|---|---|---|

| Gas Chromatography (GC) | Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow (~1 mL/min) | |

| Injector | Split/Splitless, 250 °C | |

| Oven Program | Start at 100 °C, ramp 10 °C/min to 280 °C, hold 5 min | |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | |

| HPLC (Reversed-Phase) | Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water; B: Acetonitrile. Gradient: 70% B to 100% B over 15 min | |

| Flow Rate | 1.0 mL/min | |

| Column Temperature | 30 °C | |

| Detector | UV-Vis Diode Array Detector (DAD) at estimated λₘₐₓ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components Analysis

Detailed research findings, including instrument parameters, retention times, and mass spectral data for this compound, are not available in published literature.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components

Specific HPLC analytical methods, including column details, mobile phase composition, and retention data for this compound, have not been documented in accessible scientific resources.

Computational Chemistry and Theoretical Modeling of 1 Hept 1 Ynyl 4 Vinyl Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic nature of 1-Hept-1-ynyl-4-vinyl-benzene. ggckondagaon.in These calculations provide a fundamental understanding of the molecule's behavior.

The planarity of the vinyl-benzene core and the orientation of the heptynyl chain are critical aspects that would be elucidated. The calculations would also provide the total electronic energy of the molecule, which is essential for comparing the relative stabilities of different conformations or isomers. For instance, the rotational barrier around the single bond connecting the vinyl group to the benzene (B151609) ring could be calculated to understand the molecule's conformational flexibility.

Table 1: Calculated Ground State Geometrical Parameters for this compound (Exemplary Data)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C≡C (alkyne) | 1.21 Å |

| C-C (alkyne-aryl) | 1.43 Å | |

| C=C (vinyl) | 1.34 Å | |

| C-C (vinyl-aryl) | 1.48 Å | |

| Bond Angle | C-C≡C | 178.5° |

| C-C=C | 125.2° |

A significant application of quantum chemical calculations is the prediction of various spectroscopic properties. acs.org These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the 1H and 13C NMR chemical shifts. acs.org These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be invaluable for assigning peaks in an experimental spectrum.

Infrared (IR) Spectroscopy: Calculation of the vibrational frequencies can generate a theoretical IR spectrum. The characteristic stretching frequencies for the alkyne C≡C bond (around 2200-2250 cm⁻¹), the vinyl C=C bond (around 1620-1640 cm⁻¹), and various C-H bonds would be predicted.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions and thus the UV-Vis absorption spectrum. This would provide information about the wavelengths of maximum absorption (λmax), which are related to the electronic conjugation between the vinyl, phenyl, and heptynyl moieties.

Table 2: Predicted Spectroscopic Data for this compound (Exemplary Data)

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| 13C NMR | Alkyne C (C≡C) | 80-90 ppm |

| Vinyl C (C=C) | 110-140 ppm | |

| IR | ν(C≡C) | ~2230 cm⁻¹ |

| ν(C=C) | ~1630 cm⁻¹ |

Note: This data is illustrative and derived from known spectroscopic values for similar organic molecules.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for understanding electronic properties, molecular dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules over time. nih.govimrpress.com MD simulations treat atoms as classical particles and use force fields to describe the interactions between them.

For this compound, MD simulations could be used to:

Explore Conformational Space: By simulating the molecule's movement over nanoseconds, one can identify the most populated conformations and the energy barriers between them. This is particularly useful for understanding the flexibility of the heptyl chain.

Study Intermolecular Interactions: In a simulated condensed phase (e.g., a box of molecules), MD can reveal how molecules of this compound interact with each other. This can provide insights into properties like boiling point, viscosity, and the tendency to form aggregates or specific packing arrangements in the solid state. These simulations can be crucial for understanding how these molecules might behave in a material context. unimi.it

Elucidation of Reaction Pathways and Transition States through Computational Approaches

Computational chemistry is a powerful tool for investigating reaction mechanisms. researchgate.net For this compound, one could computationally study various reactions, such as:

Electrophilic Addition: The reaction of the vinyl or alkynyl group with an electrophile could be modeled. DFT calculations can be used to locate the transition state structures for these reactions, providing the activation energy barriers. This would help in predicting the regioselectivity and stereoselectivity of such reactions.

Polymerization: The initiation and propagation steps of the polymerization of the vinyl group could be computationally explored to understand the thermodynamics and kinetics of forming polyvinylbenzene derivatives.

Cyclization Reactions: The potential for intramolecular cyclization reactions, possibly involving both the vinyl and alkynyl groups under certain conditions, could be investigated. spbu.ru

By mapping the potential energy surface of a reaction, chemists can gain a detailed understanding of the reaction mechanism, which is often difficult to obtain through experimental means alone. researchgate.net

In Silico Design Principles for Novel Derivatives and Functionalized Systems

One of the most exciting applications of computational chemistry is the in silico design of new molecules with desired properties. researchgate.net Starting with the scaffold of this compound, computational methods can be used to predict how changes in the molecular structure will affect its properties.

Tuning Electronic Properties: By computationally adding electron-donating or electron-withdrawing groups to the benzene ring, one can predict the effect on the molecule's frontier molecular orbitals (HOMO and LUMO). researchgate.net This allows for the rational design of derivatives with tailored electronic and optical properties, which is relevant for applications in organic electronics.

Designing for Specific Interactions: If the goal is to design a molecule that binds to a specific receptor or surface, computational docking and MD simulations can be used to screen a virtual library of derivatives. chemrxiv.org This can identify candidates with the best potential for strong and selective binding, saving significant time and resources in the lab.

Predicting Reactivity of Derivatives: The effect of functionalization on the reactivity of the vinyl and alkynyl groups can be computationally assessed, guiding the synthesis of new building blocks for more complex molecules.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Exploration of 1 Hept 1 Ynyl 4 Vinyl Benzene As a Molecular Building Block in Advanced Materials

Role as a Monomer in Polymer Chemistry

The presence of a vinyl group on the benzene (B151609) ring makes 1-Hept-1-ynyl-4-vinyl-benzene a prime candidate for various polymerization techniques. This dual functionality, with the latent reactivity of the heptynyl group, opens avenues for creating complex and functional polymeric structures.

Synthesis of Homopolymers and Copolymers via Radical and Controlled Polymerization

The vinyl group of this compound is susceptible to polymerization through both conventional free-radical polymerization and controlled radical polymerization (CRP) techniques. colab.wsnii.ac.jp

Radical Polymerization: Conventional free-radical polymerization, initiated by thermal or photochemical decomposition of an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, could be employed to synthesize homopolymers of this compound. nii.ac.jp This method, while straightforward, typically yields polymers with broad molecular weight distributions and limited architectural control. Copolymers could also be synthesized by introducing other vinyl monomers, such as styrene (B11656) or acrylates, into the reaction mixture. The resulting copolymer composition would be dictated by the reactivity ratios of the comonomers. nih.gov

Controlled Radical Polymerization (CRP): Techniques such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP) would offer precise control over the polymer's molecular weight, architecture (e.g., block, gradient, or star copolymers), and end-group functionality. mdpi.comresearchgate.net This control is crucial for tailoring the material properties for specific applications. For instance, RAFT polymerization of N-vinyl monomers has been shown to produce well-defined functional polymers with various architectures. researchgate.net The synthesis of block copolymers with distinct properties, such as an amphiphilic nature, could be achieved by the sequential addition of different monomers. mdpi.com

Table 1: Potential Polymerization Methods for this compound

| Polymerization Technique | Initiator/Agent Examples | Expected Polymer Characteristics | Potential Advantages |

| Free-Radical Polymerization | AIBN, Benzoyl Peroxide | High molecular weight, broad polydispersity | Simple, versatile |

| ATRP | Copper(I) halide/ligand complex | Controlled molecular weight, narrow polydispersity | Well-defined architecture |

| RAFT Polymerization | Dithioesters, trithiocarbonates | Controlled molecular weight, narrow polydispersity | Tolerant to a wide range of functional groups |

| NMP | TEMPO-based nitroxides | Controlled molecular weight, narrow polydispersity | Metal-free system |

Incorporating Alkynyl Functionality into Polymer Backbones for Post-Polymerization Modification (e.g., Click Reactions)

A key feature of polymers derived from this compound is the pendant heptynyl group, which serves as a reactive handle for post-polymerization modification. This allows for the synthesis of a "scaffold" polymer that can be further functionalized in a subsequent step. acs.org

The most prominent application of the alkynyl group is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.orgnih.gov This reaction is highly efficient, specific, and tolerant of a wide range of functional groups and reaction conditions. researchgate.net By reacting the alkyne-functionalized polymer with various azide-containing molecules, a diverse library of functional materials can be created from a single parent polymer. nih.gov This approach has been successfully used to graft various side chains onto polymer backbones, creating materials with tailored properties for applications in drug delivery, bio-conjugation, and surface modification. colab.wsresearchgate.net

Design and Synthesis of Conjugated Polymer Systems for Optoelectronic Applications

The benzene ring and the heptynyl group in this compound provide a basis for creating conjugated polymer systems, which are the workhorses of organic electronics.

Integration into π-Conjugated Architectures for Charge Transport and Light Emission

While the vinyl polymerization of this compound leads to a non-conjugated saturated backbone, the monomer itself can be a precursor for building fully conjugated polymers. Through synthetic modification, for instance, by coupling reactions involving the alkyne group, it could be integrated into π-conjugated backbones. Conjugated polymers are characterized by alternating single and double (or triple) bonds, which allows for the delocalization of π-electrons, enabling charge transport and light emission. google.comjustia.com

Exploration in Organic Photovoltaics (OPVs) and Organic Light-Emitting Diodes (OLEDs)

Conjugated polymers are central to the development of OPVs and OLEDs. google.comrsc.org In OPVs, these polymers act as the light-absorbing and charge-donating material in the active layer. justia.com For OLEDs, they serve as the emissive layer where charge carriers recombine to produce light. google.com The optoelectronic properties of such polymers, including their absorption spectrum, energy levels (HOMO and LUMO), and charge carrier mobility, are highly dependent on their chemical structure. rsc.org The incorporation of a monomer like this compound, potentially after modification to enhance conjugation, could influence these properties. The flexible heptyl chain could also enhance solubility and processability, which are crucial for fabricating large-area devices from solution. google.com

Fabrication of Functional Organic Frameworks and Networks

The rigid benzene core and the reactive alkyne and vinyl functionalities of this compound make it a potential building block for the bottom-up synthesis of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

MOFs are constructed from metal ions or clusters linked by organic ligands, while COFs are formed from the self-assembly of organic building blocks linked by strong covalent bonds. mdpi.comrsc.org Both classes of materials are known for their high porosity, large surface areas, and tunable properties, making them suitable for applications in gas storage, separation, catalysis, and sensing. mdpi.comrsc.org

The synthesis of MOFs and COFs often relies on the use of multitopic linkers. mdpi.comossila.com While this compound is a ditopic linker, its vinyl and alkynyl groups could be chemically modified to create tri- or tetratopic linkers suitable for the formation of 2D or 3D frameworks. For instance, the alkyne group could participate in coupling reactions to extend the molecular structure and create more connection points. ossila.com The precise arrangement of these building blocks in a crystalline framework could lead to materials with well-defined pores and functionalities, potentially leveraging the properties of the heptynyl group within the porous structure.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Utilizing Alkynyl Linkers

The unique structural and electronic properties of the alkynyl group make it a valuable component in the design of advanced porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). While direct utilization of this compound in reported COF or MOF structures is not extensively documented, the principles of reticular chemistry allow for a detailed exploration of its potential. The presence of both a polymerizable vinyl group and a rigid, linear alkynyl linker offers a dual-functionality that can be exploited in novel synthetic strategies.

Alkynyl linkers are prized for their rigidity and linearity, which help in the formation of well-defined, porous crystalline structures. In the context of MOFs, terminal alkynes on organic linkers can serve multiple roles. They can act as reactive sites for post-synthetic modification (PSM), enabling the introduction of new functional groups into the framework's pores. For instance, studies have shown that dimer-based ligands featuring terminal alkynes can be integrated into isoreticular MOF structures (oligoMOFs). These alkyne groups within the pores are accessible for subsequent "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the precise installation of desired functionalities. rsc.orgdigitellinc.com This approach demonstrates the potential for a molecule like this compound to be incorporated into a larger ligand structure, providing a reactive handle for tailoring the internal surface chemistry of a MOF.

Furthermore, the alkynyl group itself can coordinate to metal centers, offering an alternative to traditional carboxylate or pyridyl-based coordination. Research into nickel-alkyne functionalized MOFs has shown that the terminal alkyne can be used to create highly dispersed and efficient catalytic active sites. researchgate.net A hypothetical MOF incorporating a ligand derived from this compound could therefore exhibit unique catalytic properties stemming from the interaction between the heptynyl group and the metal nodes.

In the realm of COFs, which are constructed entirely from organic building blocks linked by strong covalent bonds, alkynyl groups are fundamental to several synthetic strategies. Sonogashira-Hagihara cross-coupling reactions between aryl halides and terminal alkynes are a common method for synthesizing conjugated microporous polymers (CMPs), a class of amorphous porous organic polymers (POPs). rsc.orgmdpi.com While not strictly crystalline like COFs, these materials share many characteristics. The synthesis of porous polymer networks (PPNs) through the homocoupling of terminal alkynes, such as in the oxidative Eglinton coupling, is another powerful technique. acs.orgtamu.edu These reactions create rigid, π-conjugated frameworks with high thermal and chemical stability.

The dual functionality of this compound opens up intriguing possibilities for hybrid material synthesis. One could envision a two-step process where the vinyl groups are first polymerized to form a flexible, porous organic polymer. acs.org The pendant heptynyl groups could then be subjected to alkyne homocoupling or cross-coupling reactions to introduce further cross-linking and rigidity, or to create specific catalytic or recognition sites. Conversely, a COF could be constructed using the alkynyl functionality, leaving the vinyl groups pendant within the pores. rsc.orgnih.gov These vinyl groups could then be used for post-synthetic modification, for example, through inverse-vulcanization with sulfur to create advanced battery materials or via thiol-ene click reactions to graft specific molecules. rsc.orgnih.gov

The table below summarizes the key reactions and potential roles of alkynyl linkers, which are directly applicable to understanding the potential of this compound in COF and MOF chemistry.

| Reaction Type | Role of Alkyne/Vinyl Group | Resulting Material Class | Potential Application | Reference |

| Azide-Alkyne Cycloaddition | Post-synthetic modification handle | MOFs, COFs | Functionalization, Catalysis | rsc.org |

| Sonogashira-Hagihara Coupling | Monomer for framework construction | POPs, CMPs | Gas Storage, Catalysis | rsc.orgmdpi.com |

| Alkyne Homocoupling | Monomer for framework construction | POPs, PPNs | Gas Storage, Separation | acs.orgtamu.edu |

| Thiol-Yne/Thiol-Ene Reaction | Post-synthetic modification handle | COFs, Porous Polymers | Surface functionalization, Bioconjugation | nih.govlevkingroup.com |

| Free-Radical Polymerization | Monomer for flexible polymer backbone | POPs | Catalysis, Supports | acs.org |

| Inverse-Vulcanization | Reactive site for sulfur incorporation | COFs | Battery Materials | rsc.org |

Porous Materials for Adsorption, Separation, and Catalysis

The bifunctional nature of this compound, possessing both a reactive vinyl group and a heptynyl chain, makes it a promising building block for porous materials designed for adsorption, separation, and catalysis. The combination of a polymerizable unit and a functionalizable alkyne allows for the creation of diverse porous organic polymers (POPs) with tunable properties.

Synthesis and Porosity:

The synthesis of porous materials from vinyl-aromatic monomers, such as divinylbenzene (B73037), is well-established and typically proceeds via free-radical polymerization in the presence of a porogen. mdpi.com This method creates a cross-linked, macroporous structure. By analogy, this compound could be co-polymerized with a cross-linker like divinylbenzene to form a porous polymer. The resulting material would feature pendant heptynyl groups lining the pores. The porosity of such polymers is highly dependent on the polymerization conditions, including the type and amount of porogen and cross-linker. mdpi.com

Alternatively, the alkynyl groups can be the primary reactive sites for framework construction. Sonogashira cross-coupling or alkyne homocoupling reactions are known to produce conjugated microporous polymers (CMPs) with high surface areas. scispace.comrsc.org A polymer synthesized from this compound via these methods would have a rigid, π-conjugated backbone with pendant vinyl groups, suitable for post-synthetic modification. The interplay between the rigid aromatic and alkynyl components and the flexible heptyl and vinyl groups would influence the final pore structure and surface area.

The table below presents data for analogous porous polymers, illustrating the typical surface areas and pore volumes that can be achieved using vinyl and alkynyl monomers.

| Monomer(s) | Polymerization Method | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Reference |

| Divinylbenzene/Triethoxyvinylsilane | Suspension Polymerization | 316 - 521 | 0.89 - 1.25 | mdpi.com |

| 1,3,5-Triethynylbenzene/Terephthaloyl chloride | Sonogashira Coupling | 585 | 0.35 | mdpi.com |

| Tetrakis(4-ethynylphenyl)methane | Alkyne Homocoupling | ~2800 (Langmuir) | N/A | tamu.edu |

| Vinyl-functionalized Imine COF | Imine Condensation | 685 | 1.12 | rsc.org |

Applications in Adsorption and Separation:

Porous organic polymers are excellent candidates for the adsorption of organic pollutants from water and for gas separation. The hydrophobic nature of the benzene ring and the heptyl chain in a polymer derived from this compound would make it effective for capturing nonpolar organic molecules. Furthermore, the alkynyl groups, with their electron-rich triple bonds, can act as specific binding sites for certain molecules, including Lewis acidic gases like CO2. scispace.com

The vinyl and alkynyl groups also serve as platforms for functionalization to enhance selectivity. For example, thiol-ene or thiol-yne "click" reactions can be used to graft specific functional groups onto the polymer surface. nih.govrsc.org Introducing amine groups can significantly increase CO2 adsorption capacity through chemisorption, while grafting thiol groups can create high-affinity sites for heavy metal ions like mercury. mdpi.commdpi.com The ability to precisely control the surface chemistry allows for the design of adsorbents tailored for specific separation challenges.

Catalytic Applications:

The versatility of this compound extends to the development of heterogeneous catalysts. Porous polymers constructed from vinylated functionalities can serve as robust supports for catalytic species. acs.orgresearchgate.net The polymer backbone provides high stability, while the porous nature ensures accessibility of reactants to the active sites.

Palladium nanoparticles, for instance, can be loaded onto porous polymers and exhibit high activity in cross-coupling reactions like the Sonogashira reaction performed in water. nih.gov A polymer derived from our target molecule could be used as a support for various metal nanoparticles. Moreover, the pendant alkynyl groups themselves can be used to anchor metal complexes, creating single-site catalysts. This has been demonstrated in MOFs where terminal alkynes coordinate to copper, creating a photocatalyst for alkyne functionalization reactions. nih.gov A POP with pendant heptynyl groups could similarly be metallated to generate a reusable, heterogeneous catalyst for a range of organic transformations, including hydration of alkynes or condensation reactions. researchgate.netmdpi.com

Conclusion and Future Research Perspectives

Summary of the Current Research Landscape and Key Findings

The current research landscape for 1-hept-1-ynyl-4-vinyl-benzene is largely undefined, with a notable absence of dedicated studies on its synthesis, characterization, and application. The compound, possessing both a terminal alkyne (hept-1-ynyl) and a vinyl group, represents a classic example of a cross-conjugated system. This structural arrangement is known to impart unique electronic and reactive properties. While direct findings are scarce, the broader body of chemical literature allows for informed predictions.

Key anticipated findings, extrapolated from related compounds, would revolve around its dual reactivity. The vinyl group is expected to readily undergo polymerization reactions, similar to styrene (B11656), to form polystyrene-like materials. The terminal alkyne offers a versatile handle for a variety of chemical transformations, most notably "click chemistry" reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as well as Sonogashira and Heck cross-coupling reactions. The presence of both functionalities on the same benzene (B151609) ring suggests that it could serve as a valuable monomer for creating functional polymers and complex molecular architectures.

Unexplored Research Avenues and Fundamental Challenges Associated with this compound

The lack of dedicated research presents a wide array of unexplored avenues. A primary and fundamental challenge is the development of a high-yield, scalable, and cost-effective synthesis for this compound. While multi-step syntheses starting from commercially available precursors like 4-bromostyrene (B1200502) or 4-ethynylstyrene are theoretically feasible, optimizing reaction conditions to avoid polymerization of the vinyl group during the introduction of the heptynyl chain is a significant hurdle.

Further unexplored research areas include:

Detailed Spectroscopic and Physicochemical Characterization: A thorough analysis using modern spectroscopic techniques (NMR, IR, UV-Vis, Mass Spectrometry) is required to build a foundational dataset for this compound.

Polymerization Studies: Investigating its homopolymerization and copolymerization with other monomers (e.g., styrene, acrylates) could lead to new materials with tailored properties. The influence of the bulky heptynyl side chain on the polymer's thermal and mechanical properties is of particular interest.

Post-Polymerization Modification: The alkyne groups on a polymer backbone derived from this monomer would be available for subsequent chemical modifications, allowing for the creation of functionalized surfaces and materials.

Complex Molecule Synthesis: Its utility as a building block in the synthesis of more complex organic molecules, including potential applications in medicinal chemistry or materials science, remains to be explored.

Potential for Novel Applications and the Development of Advanced Derivatives with Tailored Functionalities

The bifunctional nature of this compound provides significant potential for novel applications and the creation of advanced derivatives.

Advanced Materials: Polymers and copolymers of this compound could find use in creating materials with tunable properties. For instance, the alkyne functionality could be used to cross-link polymer chains, enhancing thermal stability and solvent resistance. These polymers could also be functionalized with specific moieties to create materials for sensors, separation membranes, or optical applications.

Bioconjugation and Medicinal Chemistry: The terminal alkyne is a prime candidate for bioorthogonal "click" reactions. This would allow for the conjugation of the molecule or its polymeric derivatives to biomolecules such as peptides, proteins, or nucleic acids. This opens up possibilities in drug delivery, bio-imaging, and diagnostics.

Development of Derivatives: The aromatic ring, vinyl group, and alkyne chain all offer sites for further chemical modification to create a library of derivatives. For example, hydrogenation of the alkyne could yield the corresponding alkene or alkane, while reactions on the benzene ring could introduce other functional groups, leading to a vast array of new molecules with tailored electronic, physical, and biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.